molecular formula C25H27N3O6S B2445600 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone CAS No. 1226449-06-4

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone

Cat. No.: B2445600
CAS No.: 1226449-06-4
M. Wt: 497.57
InChI Key: LOWIYLXKFHATQF-UHFFFAOYSA-N
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Description

1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C25H27N3O6S and its molecular weight is 497.57. The purity is usually 95%.
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Properties

IUPAC Name

1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O6S/c1-16(2)35(30,31)20-8-5-17(6-9-20)12-23(29)28-11-3-4-19(14-28)25-27-26-24(34-25)18-7-10-21-22(13-18)33-15-32-21/h5-10,13,16,19H,3-4,11-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOWIYLXKFHATQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic molecule that integrates various pharmacophoric elements. This article explores its biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N4O5C_{23}H_{28}N_{4}O_{5} with a molecular weight of approximately 440.49 g/mol. The structure incorporates a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds featuring the benzo[d][1,3]dioxole scaffold exhibit significant anticancer properties. For instance:

  • IC50 Values : The compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF7 breast cancer cells, indicating moderate cytotoxicity and potential as an anticancer agent .
  • Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : In vitro studies showed that it possesses moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 μg/mL .

Enzyme Inhibition

The potential of the compound as an enzyme inhibitor has been explored:

  • Cholinesterase Inhibition : It showed selective inhibition against butyrylcholinesterase (BChE) with an IC50 of 46.42 μM, comparable to standard inhibitors like physostigmine . This suggests its utility in treating conditions like Alzheimer's disease.

Detailed Research Findings

Activity Type IC50/Effect Reference
Anticancer (MCF7 Cells)25.72 ± 3.95 μM
Antibacterial (E. coli)MIC ~ 50 μg/mL
BChE InhibitionIC50 = 46.42 μM

Case Studies

  • Study on Anticancer Effects : A study published in Molecules reported that derivatives of the benzo[d][1,3]dioxole exhibited significant cytotoxicity against various cancer cell lines, leading to further exploration of this compound's potential as a chemotherapeutic agent .
  • Enzyme Inhibition Analysis : Research highlighted the compound's ability to inhibit cholinesterase enzymes selectively, which is crucial for developing treatments for neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant anticancer properties. The incorporation of benzo[d][1,3]dioxole enhances the compound's efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have shown that derivatives of similar structures can target multiple signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Preliminary studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the isopropylsulfonyl group may enhance membrane permeability, facilitating the compound's entry into bacterial cells .

Neurological Applications

Given the piperidine component, this compound may exhibit neuroprotective effects. Research on related compounds has indicated potential benefits in treating neurodegenerative diseases such as Alzheimer's disease, where inhibition of specific enzymes involved in neurotransmitter degradation is crucial .

Molecular Docking Studies

Molecular docking studies are essential for understanding the interaction between this compound and biological targets. These studies typically reveal binding affinities and modes of interaction with proteins associated with various diseases.

Key Findings from Docking Studies:

  • Target Proteins : The compound has been docked against targets such as cyclooxygenase (COX) enzymes and other receptors implicated in inflammation and pain pathways.
  • Binding Affinity : High binding affinity values (e.g., -9.5 kcal/mol) indicate strong interactions with target proteins, suggesting potential as a therapeutic agent for inflammatory conditions .

Case Study 1: Cancer Cell Line Evaluation

A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibits significant antibacterial activity with minimum inhibitory concentration (MIC) values of 16 µg/mL for both strains. These findings support further development as an antimicrobial agent.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of this compound?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the benzo[d][1,3]dioxole-oxadiazole core via cyclization of hydrazide intermediates with carbon disulfide or phosphoryl chloride under reflux .
  • Step 2: Coupling the oxadiazole moiety to the piperidine ring using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, depending on substituent compatibility .
  • Step 3: Introducing the 4-(isopropylsulfonyl)phenyl group via Friedel-Crafts acylation or alkylation, with strict temperature control (0–5°C) to minimize side reactions .
  • Optimization Tips: Use HPLC to monitor reaction progress and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Final purity (>95%) can be confirmed by NMR and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers characterize the structural conformation of this compound to validate synthetic success?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm substituent connectivity. Key signals include the oxadiazole proton (δ 8.1–8.3 ppm) and piperidine protons (δ 2.5–3.5 ppm) .
  • X-ray Crystallography: If single crystals are obtained (e.g., via slow evaporation in dichloromethane/methanol), analyze the 3D conformation to confirm stereochemistry and intermolecular interactions .
  • Computational Modeling: Perform density functional theory (DFT) calculations to predict bond angles and compare with experimental data .

Basic: What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

  • Antiproliferative Activity: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 μM. Include positive controls (e.g., doxorubicin) and assess IC50_{50} values .
  • Enzyme Inhibition: Test against kinases (e.g., CDK2) or proteases using fluorogenic substrates. Monitor activity via fluorescence plate readers at λex_{ex}em_{em} = 340/460 nm .
  • Cytotoxicity: Use non-cancerous cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced: How can structure-activity relationships (SAR) be explored to enhance the compound’s biological efficacy?

Methodological Answer:

  • Modify Functional Groups: Replace the isopropylsulfonyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding .
  • Scaffold Hopping: Synthesize analogs with thiadiazole or triazole cores instead of oxadiazole and compare activity profiles .
  • Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with biological targets (e.g., ATP-binding pockets) .

Advanced: What experimental approaches can resolve contradictions in reported biological data (e.g., variable IC50_{50}50​ values across studies)?

Methodological Answer:

  • Orthogonal Assays: Validate results using complementary methods (e.g., apoptosis assays via Annexin V staining alongside MTT data) .
  • Dose-Response Studies: Test a wider concentration range (0.1–200 μM) to account for non-linear effects .
  • Batch Reproducibility: Synthesize multiple batches under identical conditions and compare bioactivity to rule out synthetic variability .

Advanced: How can researchers elucidate the compound’s mechanism of action when initial target identification fails?

Methodological Answer:

  • Chemical Proteomics: Use affinity chromatography with immobilized compound analogs to pull down interacting proteins, followed by LC-MS/MS identification .
  • CRISPR-Cas9 Screening: Perform genome-wide knockout screens in target cells to identify genes whose loss confers resistance .
  • Metabolomic Profiling: Analyze changes in cellular metabolites (e.g., ATP, NADH) via LC-MS to infer pathway disruptions .

Advanced: What strategies mitigate metabolic instability observed in preclinical studies?

Methodological Answer:

  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and delay hepatic clearance .
  • Cytochrome P450 Inhibition: Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to assess metabolic pathways .
  • Microsomal Stability Assays: Incubate the compound with liver microsomes and quantify parent compound degradation via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.